2,7-Dibromothianthrene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63511-65-9 |
|---|---|
Molecular Formula |
C12H6Br2S2 |
Molecular Weight |
374.1 g/mol |
IUPAC Name |
2,7-dibromothianthrene |
InChI |
InChI=1S/C12H6Br2S2/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H |
InChI Key |
QOGDMHZMYYSFPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC3=C(S2)C=C(C=C3)Br |
Origin of Product |
United States |
Contextualization Within Dibenzodithiin Chemistry and Heterocyclic Systems
2,7-Dibromothianthrene belongs to the family of thianthrenes, which are organosulfur compounds. The thianthrene (B1682798) core structure is a type of dibenzo lookchem.comalfa-chemistry.comdithiin, a heterocyclic system characterized by a central six-membered ring containing two sulfur atoms, fused to two benzene (B151609) rings. Thianthrene itself is a non-planar, butterfly-shaped molecule. diva-portal.org This structural feature is a key aspect of its chemistry.
Sulfur-containing heterocyclic compounds like thianthrene are of significant interest due to their unique electronic and structural properties. researchgate.netmdpi.com The sulfur atoms in the thianthrene skeleton impart specific redox behaviors and the potential for creating rigid, three-dimensional molecular architectures. researchgate.netdiva-portal.org Research into sulfur-containing macrocycles has highlighted their distinctive characteristics, which arise from their polygonal, ring-shaped structures. researchgate.netmdpi.com Thianthrene and its derivatives are studied for their potential in creating novel materials with tailored properties, such as polymers and macrocycles for applications in electronics and supramolecular chemistry. researchgate.netmit.eduresearchgate.net
Significance of Brominated Thianthrenes in Contemporary Chemical Sciences
The presence of bromine atoms on the thianthrene (B1682798) scaffold, as in 2,7-dibromothianthrene, is of particular importance in synthetic chemistry. Bromine atoms are effective leaving groups in a variety of cross-coupling reactions, such as Suzuki and Stille couplings. This allows for the straightforward introduction of new functional groups and the construction of more complex molecules. The reported synthesis of this compound often involves the direct bromination of thianthrene. lookchem.com However, historical methods for producing 2-brominated thianthrenes have sometimes resulted in low yields, which can make the resulting products expensive. google.com
The introduction of bromine atoms can also significantly influence the electronic properties of the thianthrene molecule. Halogenation is a common strategy used to modify the properties of organic materials. frontiersin.orgresearchgate.net For instance, the incorporation of heavy atoms like bromine can enhance spin-orbit coupling, a phenomenon that is crucial for developing materials with efficient room-temperature phosphorescence (RTP). frontiersin.org This makes brominated thianthrenes attractive precursors for creating advanced photoluminescent materials. Furthermore, the development of new catalytic halogenation methods, some of which are inspired by thianthrene chemistry itself, highlights the ongoing importance of organohalides as versatile building blocks in organic synthesis. rsc.org
Overview of Research Trajectories for Thianthrene Derivatives
Direct Bromination of Thianthrene
Direct bromination of thianthrene is the most common method for preparing 2,7-dibromothianthrene. vulcanchem.com This electrophilic aromatic substitution reaction typically involves treating thianthrene with a brominating agent, such as elemental bromine, in a suitable solvent. The reaction proceeds with the substitution of hydrogen atoms on the aromatic rings with bromine atoms. However, the directing effects of the sulfur atoms in the thianthrene core lead to the formation of a mixture of isomers, predominantly the 2,7- and 2,8-dibromothianthrene. mit.edumit.edu
Optimizing Reaction Conditions for Regioselective Synthesis
The regioselectivity of the direct bromination of thianthrene is highly dependent on the reaction conditions, including the solvent, temperature, and the presence of catalysts or additives. The goal is to favor the formation of the desired 2,7-isomer over the 2,8-isomer.
Historically, heating thianthrene with bromine in acetic acid has been a reported method, though it results in low yields of this compound (around 25%). google.com More recent approaches have focused on optimizing these conditions to improve both yield and regioselectivity. For instance, the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid has been shown to be an effective method for the monobromination of deactivated aromatic compounds under mild conditions. acs.org While not specific to thianthrene, this highlights the ongoing research into controlling halogenation reactions.
The choice of solvent can significantly influence the reaction outcome. Solvents like dichloromethane (B109758) or chloroform (B151607) are often used for bromination reactions. vulcanchem.com The temperature of the reaction is another critical parameter to control, as higher temperatures can lead to less selective reactions and the formation of polybrominated byproducts.
Interactive Data Table: Optimization of Direct Bromination of Thianthrene
| Brominating Agent | Solvent | Temperature (°C) | Additive(s) | Reported Yield of 2,7-DBT | Reference |
| Bromine | Acetic Acid | Reflux | None | 25% | google.com |
| Bromine | Dichloromethane | 23 | Trifluoroacetic acid, Iodine | Not specified | google.com |
| Bromine | Acetic Acid | 90 | None | Not specified | nih.gov |
Catalytic Systems in Direct Bromination
The use of catalysts can significantly enhance the rate and selectivity of bromination reactions. While early methods often relied on uncatalyzed reactions, modern organic synthesis frequently employs catalytic systems to achieve milder reaction conditions and better control over the product distribution.
For electrophilic bromination, Lewis acids or Brønsted acids are commonly used as catalysts. researchgate.net For instance, the combination of thianthrene and trifluoromethanesulfonic acid (TfOH) has been reported as an effective catalytic system for the halogenation of various organic compounds using N-halosuccinimides (NXS) as the halogen source. rsc.orgresearchgate.net This system generates a highly reactive electrophilic halogen thianthrenium species in situ, which is crucial for the efficient halogenation process. researchgate.netrsc.orgresearchgate.net While this specific system is designed for halogenating other substrates using thianthrene as a catalyst, the principles can be applied to the bromination of thianthrene itself.
Metal-catalyzed C-H halogenation reactions have also gained popularity, with catalysts based on palladium, rhodium, and copper being commonly used. researchgate.net For example, a palladium-catalyzed meta-C-H bromination of aniline (B41778) derivatives has been developed, demonstrating the potential for high regioselectivity with the right catalytic system. researchgate.net
Control of Isomeric Purity (2,7- vs. 2,8-Dibromothianthrene)
A significant challenge in the synthesis of this compound is its separation from the co-produced 2,8-isomer. mit.edumit.edu The direct bromination of thianthrene typically yields a mixture of these two isomers, often in nearly equal amounts. mit.edu The similar physical properties of these isomers make their separation by conventional methods like recrystallization or column chromatography difficult.
Recent research has highlighted the importance of achieving high isomeric purity for applications in materials science, as the properties of polymers derived from these isomers can differ significantly. The separation of polychlorinated dibenzo-p-dioxin (B167043) (PCDD) isomers, which share structural similarities with dibromothianthrenes, has been achieved using specialized chromatography columns with unique selectivities. nacalai.com Similar advanced separation techniques, such as high-performance liquid chromatography (HPLC) with specific stationary phases, could potentially be applied to separate the 2,7- and 2,8-dibromothianthrene isomers. For instance, reverse-phase HPLC has been used to separate 2,7- and 2,8-dicarboxylic acid isomers of thianthrene.
Precursor-Based Synthesis Strategies
To circumvent the challenges of isomeric separation associated with direct bromination, precursor-based synthesis strategies have been developed. These methods involve the synthesis of a thianthrene derivative with directing groups that favor substitution at the 2 and 7 positions, followed by the conversion of these groups to bromine atoms.
One such strategy involves the use of arylthianthrenium salts. nih.govnih.gov These stable intermediates can be formed through site-selective C-H thianthrenation of arenes. nih.gov This method has shown unusually high para regioselectivity, which is advantageous for synthesizing 2,7-disubstituted thianthrenes. acs.orgnih.gov The resulting arylthianthrenium salts can then undergo further reactions, including halogenation, to introduce bromine atoms at the desired positions. nih.gov For example, a nickel(I)-catalyzed halogenation of arylthianthrenium salts has been reported, providing a regioselective, late-stage two-step arene halogenation method. nih.gov
Multi-step Synthetic Routes to Functionalized this compound Analogues
Multi-step synthetic routes offer the flexibility to introduce a wide range of functional groups onto the this compound scaffold. These methods are crucial for tailoring the properties of the final materials for specific applications.
These synthetic sequences often begin with a pre-functionalized starting material or involve the introduction of functional groups at an early stage. trine.edulibretexts.org For instance, a multi-step synthesis could involve the initial synthesis of a di-substituted thianthrene with functional groups that can be later converted to bromine atoms or used for further derivatization. This approach allows for greater control over the final structure of the molecule.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating multi-step synthetic sequences. organic-chemistry.org This technique can significantly reduce reaction times and improve yields in various transformations, including those involved in the synthesis of complex heterocyclic compounds. organic-chemistry.orgmdpi.com
An example of a multi-step synthesis leading to a functionalized thianthrene derivative is the synthesis of 2,8-dibromothianthrene-5,5',10,10'-tetraoxide (BSU-Br2). This process starts with the bromination of thianthrene to give 2,8-dibromothianthrene, which is then oxidized using hydrogen peroxide in glacial acetic acid to yield the final product. nih.gov Although this example focuses on the 2,8-isomer, similar multi-step strategies can be envisioned for the synthesis of functionalized this compound analogues.
Halogen Atom Functionalization Reactions
The primary routes for modifying this compound involve reactions that substitute the bromine atoms. These transformations include nucleophilic aromatic substitution and, more commonly, transition metal-catalyzed cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike SN2 reactions, the SNAr mechanism does not occur in a single concerted step due to the steric hindrance of the aromatic ring. byjus.com Instead, it typically proceeds via a two-step addition-elimination mechanism. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken in this step. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com
The rate of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction. masterorganicchemistry.com For this compound, the thianthrene core itself is not strongly electron-withdrawing. The sulfur atoms can have a modest influence, but significant activation typically requires the presence of other EWGs, such as nitro groups, which are not present in the parent molecule. Consequently, SNAr reactions on unactivated this compound require harsh conditions or very powerful nucleophiles. libretexts.org However, the methodology remains a potential pathway for introducing nucleophiles like amines, alkoxides, or thiolates, particularly if the thianthrene core is further functionalized with activating groups.
Organometallic cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent the most common and versatile methods for derivatizing this compound. These reactions are typically catalyzed by transition metals, most notably palladium. mdpi.com
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or boronic ester) and an organohalide or triflate. libretexts.org This reaction is widely used to form carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures. libretexts.orgrsc.org The general catalytic cycle involves three main steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination of the final product to regenerate the palladium(0) catalyst.
This compound serves as an excellent substrate for Suzuki-Miyaura coupling, allowing for the attachment of a wide variety of aryl and heteroaryl groups. By controlling the stoichiometry of the reagents, it is possible to achieve either mono- or di-substitution. The reaction can be used to synthesize complex conjugated molecules with tailored electronic and photophysical properties. For instance, coupling with phenylboronic acid can yield 2,7-diphenylthianthrene, while using heteroaryl boronic acids, such as those derived from pyridine (B92270) or thiophene (B33073), can introduce heteroatoms into the final structure. nih.govnih.gov
| Boron Reagent | Catalyst | Base | Solvent | Product Type |
|---|---|---|---|---|
| Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Aryl-substituted Thianthrene |
| Heteroarylboronic Acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | Heteroaryl-substituted Thianthrene |
| Arylboronic Ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | Aryl-substituted Thianthrene |
The Stille coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organostannane (organotin) reagent. mdpi.comorganic-chemistry.org A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents, which are generally insensitive to air and moisture. psu.edu The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation (where the rate-determining step often lies), and reductive elimination. psu.edu
This methodology can be applied to this compound to introduce various organic fragments, including alkyl, vinyl, and aryl groups. The choice of organostannane determines the nature of the substituent added. For example, reacting this compound with tributyl(vinyl)tin (B143874) can introduce vinyl groups, which can be further functionalized. The reaction is highly versatile, though a significant drawback is the toxicity of the tin-containing reagents and byproducts. organic-chemistry.org
| Organostannane Reagent | Catalyst | Solvent | Product Type |
|---|---|---|---|
| Tributyl(phenyl)tin | Pd(PPh₃)₄ | Toluene | Aryl-substituted Thianthrene |
| Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ | THF | Vinyl-substituted Thianthrene |
| Trimethyl(thienyl)tin | Pd(OAc)₂ / P(o-tolyl)₃ | DMF | Heteroaryl-substituted Thianthrene |
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org This reaction is exceptionally useful for synthesizing conjugated enynes and arylalkynes, which are important building blocks in materials science and medicinal chemistry. wikipedia.org
This compound can be effectively functionalized using the Sonogashira coupling to introduce ethynyl (B1212043) groups. This allows for the creation of rigid, linear extensions to the thianthrene core. For example, reaction with trimethylsilylacetylene (B32187) followed by deprotection yields the mono- or di-ethynylthianthrene derivative. wikipedia.org These alkyne-functionalized products can then participate in further reactions, such as "click" chemistry or additional coupling reactions, to build larger, more complex systems. nih.gov The regioselectivity can often be controlled, with the more reactive C-I bond reacting before a C-Br bond if both were present. wikipedia.orglibretexts.org
| Alkyne Reagent | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine | THF | 2,7-Bis(trimethylsilylethynyl)thianthrene |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | DMF | 2,7-Bis(phenylethynyl)thianthrene |
| 1-Heptyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 2,7-Bis(hept-1-yn-1-yl)thianthrene |
A Grignard reagent is a highly reactive organomagnesium compound with the general formula R-Mg-X, where R is an alkyl or aryl group and X is a halogen. byjus.com These reagents are prepared by reacting an organohalide with magnesium metal in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org Grignard reagents are powerful nucleophiles and strong bases, reacting readily with a wide range of electrophiles, most notably carbonyl compounds. wvu.edumasterorganicchemistry.com
This compound can be converted into a mono- or di-Grignard reagent by reacting it with magnesium metal. The resulting organometallic species is highly reactive and can be used to form new carbon-carbon bonds. For example, the Grignard reagent can react with:
Aldehydes and Ketones: To produce secondary and tertiary alcohols, respectively, after an acidic workup. libretexts.org Reaction with formaldehyde (B43269) yields a primary alcohol. organic-chemistry.org
Carbon Dioxide (CO₂): To form carboxylic acids after hydrolysis. libretexts.org This provides a route to 2,7-thianthrenedicarboxylic acid.
Esters: To yield tertiary alcohols, where two identical groups from the Grignard reagent are added to the carbonyl carbon. masterorganicchemistry.com
These transformations significantly expand the synthetic utility of this compound, allowing for the introduction of a variety of oxygen-containing functional groups.
| Electrophile | Intermediate | Final Product After Workup |
|---|---|---|
| Formaldehyde (CH₂O) | Alkoxide | Primary Alcohol |
| Aldehyde (R'CHO) | Alkoxide | Secondary Alcohol |
| Ketone (R'COR'') | Alkoxide | Tertiary Alcohol |
| Carbon Dioxide (CO₂) | Carboxylate salt | Carboxylic Acid |
| Ester (R'COOR'') | Alkoxide | Tertiary Alcohol (double addition) |
Organometallic Cross-Coupling Methodologies
Carbonylation Reactions for Carboxylic Acid Derivative Synthesis
The conversion of aryl halides to carboxylic acids via carbonylation is a powerful tool in organic synthesis, and this compound is a suitable substrate for such transformations. Palladium-catalyzed carbonylation reactions are a particularly attractive method for introducing carboxylic acid functionalities onto aromatic rings. google.comyoutube.com This process typically involves the reaction of the aryl halide with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile. google.com
For the synthesis of thianthrene-2,7-dicarboxylic acid from this compound, the reaction would proceed via a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the carbon-bromine bonds, followed by carbon monoxide insertion into the palladium-carbon bond to form an acyl-palladium complex. Subsequent reaction with a nucleophile, such as water, would then yield the carboxylic acid derivative and regenerate the catalyst. youtube.com The use of formic acid esters can also serve as an alternative carbonylating reagent to gaseous carbon monoxide. youtube.com While direct examples for this compound are not extensively detailed in the provided results, the methodology is well-established for a wide range of aryl halides. google.comyoutube.com A similar approach has been documented for the synthesis of 2,7-dibromoacridine-9-carboxylic acid, where a related dibromo-heterocycle is functionalized. researchgate.net
Table 1: Representative Conditions for Palladium-Catalyzed Carbonylation of Aryl Halides This table presents generalized conditions for the carbonylation of aryl halides, which are applicable to this compound.
| Catalyst System | Carbon Monoxide Source | Nucleophile | Solvent | Typical Conditions |
|---|---|---|---|---|
| Pd(OAc)₂, PPh₃ | CO gas (1-50 atm) | H₂O / base | DMF, DMSO | 100-150 °C |
| Pd(PPh₃)₄ | Formic Acid Esters | H₂O | Toluene | 80-120 °C |
| Copper Catalyst / NaCN | Sodium Cyanide (as CO surrogate) | Water, Alcohols, Amines | Polar Solvents | One-pot synthesis google.com |
Redox Chemistry of the Thianthrene Core and Sulfur Oxidation
The sulfur-rich thianthrene core of this compound is redox-active, allowing for chemical modifications at the sulfur atoms and the formation of charged species. libretexts.org This reactivity is central to tuning the electronic properties of molecules derived from this scaffold.
Formation of Sulfoxides and Sulfones
The sulfur atoms within the thianthrene heterocycle can be readily oxidized to form the corresponding sulfoxides and sulfones. The oxidation of sulfides is a fundamental transformation in organic chemistry, and numerous reagents are available to achieve this selectively. nih.govysu.am The stepwise oxidation first yields the monosulfoxide, then the disulfoxide, and ultimately the thianthrene-5,5,10,10-tetraoxide (a disulfone).
Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst like acetic acid. nih.gov The use of 30% aqueous H₂O₂ is considered a "green" and efficient method for the oxidation of sulfides. nih.govorganic-chemistry.org The reaction conditions, such as temperature and the stoichiometry of the oxidant, can be controlled to favor the formation of either the sulfoxide (B87167) or the sulfone. nih.gov For instance, the oxidation of the related 2,8-dibromothianthrene to 2,8-dibromothianthrene-5,5′,10,10′-tetraoxide has been achieved using a mixture of H₂O₂ and acetic acid. acs.org This transformation is crucial for creating electron-accepting building blocks for materials applications. rsc.orgrsc.org
Table 2: Oxidation States of the this compound Core
| Compound Name | Oxidation State | Common Oxidizing Agent |
|---|---|---|
| This compound | Sulfide (B99878) | - |
| This compound-5-oxide | Sulfoxide | H₂O₂ (1 equivalent) |
| This compound-5,10-dioxide | Disulfoxide | H₂O₂ (2 equivalents) |
| This compound-5,5,10,10-tetraoxide | Sulfone | H₂O₂ (excess) |
Radical Cation Generation and Stability
The thianthrene moiety can be oxidized to form a stable radical cation. This process involves the removal of a single electron from the electron-rich heterocyclic core. nih.gov The stability of organic radical cations is a significant area of research, with applications in functional materials. nih.govnih.gov The oxidation of N,N'-diarylated dihydrodiazapentacenes, for example, furnishes highly stable radical cations. nih.gov Similarly, the thianthrene core, with its two sulfur atoms acting as electron donors, can stabilize a positive charge and an unpaired electron upon oxidation. The generation of these radical cations can be achieved chemically or electrochemically. The stability of such species is often enhanced by the delocalization of the radical and the charge over the aromatic system.
Polymerization and Copolymerization Initiatives
The dibromo functionality of this compound makes it an excellent monomer for various polymerization reactions, enabling its incorporation into advanced polymer architectures such as poly(arylene sulfide)s and conjugated microporous polymers.
Integration into Poly(arylene sulfide) Systems
Poly(arylene sulfide)s (PAS) are a class of high-performance thermoplastics known for their excellent thermal stability and chemical resistance. researchgate.net The synthesis of PAS can be achieved through nucleophilic aromatic substitution polymerization. While research often highlights the use of activated dihaloarenes like 2,7-difluorothianthrene (B1603444), the corresponding this compound can also be used. researchgate.netcaltech.edu In such a polymerization, this compound would be reacted with a sulfur-based nucleophile, such as sodium sulfide or a bis-thiophenol, in a polar aprotic solvent at elevated temperatures. researchgate.netcaltech.edu
The resulting poly(thianthrene sulfide) polymers exhibit high glass transition temperatures (Tg) and thermal stability, with 5% weight loss values approaching 500 °C. caltech.edu These properties, combined with a high refractive index, make them promising materials for optical applications. researchgate.netcaltech.edu
Table 3: Properties of Poly(thianthrene phenylene sulfide) Synthesized from 2,7-Difluorothianthrene This table shows data for a structurally analogous polymer, indicating the expected properties for polymers derived from this compound.
| Property | Value | Reference |
|---|---|---|
| Number Average Molecular Weight (Mn) | 22,100 g/mol | caltech.edu |
| Glass Transition Temperature (Tg) | 149 - 210 °C | caltech.edu |
| 5% Weight Loss Temperature (TGA) | Approaching 500 °C | caltech.edu |
| Refractive Index (at 633 nm) | 1.692 | researchgate.net |
Development of Conjugated Microporous Polymers (CMPs)
Conjugated microporous polymers (CMPs) are a class of porous organic materials with extended π-conjugation, high surface areas, and exceptional stability. acs.orgresearchgate.net These features make them suitable for a wide range of applications, including gas storage, catalysis, and energy storage. acs.orgrsc.org this compound is an ideal building block for CMPs due to its rigid, non-planar, V-shaped structure and its two reactive bromine sites, which can participate in cross-coupling reactions.
The most common method for synthesizing CMPs from this compound is through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. acs.orgrsc.org In this approach, the dibromo-monomer is reacted with a multi-topic boronic acid or boronic ester co-monomer in the presence of a palladium catalyst and a base. acs.org Research on the closely related 2,8-dibromothianthrene and its tetraoxide derivative has demonstrated the successful synthesis of CMPs with high surface areas and tailored functionalities for use as anode materials in lithium-ion and sodium-ion batteries. rsc.orgrsc.org The resulting polymers exhibit impressive electrochemical performance, including high reversible capacities. rsc.org
Table 4: Synthesis and Properties of a Thianthrene-Based Conjugated Microporous Polymer This table presents data for a CMP synthesized from the related 2,8-dibromothianthrene-5,5′,10,10′-tetraoxide, illustrating the potential of thianthrene-based monomers.
| Polymer Name | Monomers | Polymerization Method | Application | Key Performance Metric | Reference |
|---|---|---|---|---|---|
| TPEHBZ-ThBS | 2,8-dibromothianthrene-5,5′,10,10′-tetraoxide, 1,1,2,2-tetrakis(4-bromophenyl)ethene, 1,4-phenylenediboronic acid | Suzuki Coupling | Anode for Li-ion and Na-ion batteries | Reversible capacity of 408 mAh g⁻¹ (LIBs) and 262 mAh g⁻¹ (SIBs) at 0.1C rsc.org | rsc.org |
| PyPh-BZ-Th CMP | 2,8-dibromothianthrene, 1,3,6,8-tetrakis(4-bromophenyl)pyrene, benzene-1,4-diboronic acid | Suzuki Coupling | Supercapacitors | Energy density of 12.73 W h kg⁻¹ at 709 W kg⁻¹ acs.org | acs.org |
Synthesis of Thianthrene-Containing Polymer Resins
The development of advanced polymeric materials often relies on the incorporation of rigid and thermally stable aromatic units. The non-planar, butterfly-like structure of the thianthrene moiety can disrupt chain packing, leading to enhanced solubility of the resulting polymers without compromising their high thermal stability. The primary route to thianthrene-based polymers from this compound involves its conversion into more reactive difunctional monomers, which then undergo polycondensation reactions.
Derivatization of this compound into Polymerizable Monomers
The conversion of this compound into monomers suitable for polycondensation is a critical first step. Two key derivatives are thianthrene-2,7-dicarboxylic acid and 2,7-difluorothianthrene.
Synthesis of Thianthrene-2,7-dicarboxylic Acid:
While direct carboxylation of this compound can be challenging, a common industrial route to thianthrene-2,7-dicarboxylic acid involves a nucleophilic aromatic substitution (NAS) reaction. This process typically starts with a more reactive dichlorinated precursor, N,N-dimethyl-3,4-dichlorobenzamide, which undergoes cyclization with sodium sulfide (Na₂S) in a polar aprotic solvent. dtic.mil The resulting bisamide intermediate is then hydrolyzed to yield a mixture of thianthrene-2,7- and -2,8-dicarboxylic acids. dtic.mil The desired 2,7-isomer can be isolated through fractional recrystallization. dtic.mil
An alternative laboratory-scale synthesis involves the oxidation of 2,7-diacetylthianthrene (B3370669) using sodium hypochlorite. lookchem.com The diacetyl precursor can be prepared via Friedel-Crafts acylation of thianthrene.
Synthesis of 2,7-Difluorothianthrene:
The synthesis of 2,7-difluorothianthrene from this compound can be achieved through a halogen exchange reaction. This transformation often requires the use of a fluoride (B91410) source, such as potassium fluoride, in a high-boiling polar aprotic solvent and may be facilitated by a phase-transfer catalyst.
Polycondensation Reactions to Form Thianthrene-Containing Polymers
Once the difunctional monomers are obtained, they can be polymerized through various polycondensation techniques to yield a range of high-performance resins.
Thianthrene-Based Polyamides:
Aromatic polyamides, or aramids, are renowned for their exceptional thermal and mechanical properties. Thianthrene-containing polyamides can be synthesized by the direct polycondensation of thianthrene-2,7-dicarboxylic acid with various aromatic diamines. dtic.mil Common diamines used in this process include 4,4'-oxydianiline (B41483) and 1,4-phenylenediamine. dtic.mil The polymerization is typically carried out in a polar aprotic solvent like N-methyl-2-pyrrolidinone (NMP) using a condensing agent such as triphenyl phosphite (B83602) and pyridine. dtic.mil
The resulting polyamides exhibit excellent thermal stability. dtic.mil The incorporation of the bent thianthrene unit often leads to enhanced solubility in organic solvents compared to conventional aramids, which facilitates their processing. dtic.mil
Interactive Table: Properties of Thianthrene-Based Polyamides
| Monomers | Inherent Viscosity (dL/g) | Key Properties |
| Thianthrene-2,7-dicarboxylic acid and 4,4'-oxydianiline | 1.29 - 2.39 | Good thermal stability, enhanced solubility |
| Thianthrene-2,7-dicarboxylic acid and 1,4-phenylenediamine | 1.29 - 2.39 | Good thermal stability, enhanced solubility |
Thianthrene-Based Poly(aryl ether)s and Poly(phenylene sulfide)s:
The fluoro groups in 2,7-difluorothianthrene are activated towards nucleophilic aromatic substitution, making it an excellent monomer for the synthesis of poly(aryl ether)s and poly(phenylene sulfide)s.
In the synthesis of poly(aryl ether thianthrene)s , 2,7-difluorothianthrene is reacted with various bisphenols, such as bisphenol A, in a polar aprotic solvent in the presence of a base like potassium carbonate.
For thianthrene-based poly(phenylene sulfide)s , 2,7-difluorothianthrene is subjected to polycondensation with dithiols, such as 4,4'-thiobisbenzenethiol. These polymers are particularly noted for their high refractive indices, making them attractive for optical applications.
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2,7-Dibromothianthrene. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the connectivity and chemical environment of atoms within the molecule.
The ¹H NMR spectrum of this compound provides information on the number, environment, and spatial relationships of the hydrogen atoms on the aromatic rings. Due to the molecule's C₂ᵥ symmetry, the six aromatic protons are chemically non-equivalent in three distinct sets, leading to three unique signals in the spectrum.
The protons on the benzene (B151609) rings are influenced by the electron-withdrawing bromine atoms and the sulfur bridge. This typically results in signals appearing in the aromatic region of the spectrum, generally between 7.0 and 8.0 ppm. Analysis of a closely related isomer, 2,8-dibromothianthrene, shows signals at δ 7.69, 7.62, and 7.32 ppm, which can serve as a reference for the expected chemical shift range. nsysu.edu.twdoi.org
For this compound, the expected signals would correspond to H-1/H-8, H-3/H-6, and H-4/H-9. The proton adjacent to the bromine atom (H-1/H-8) is expected to be a doublet. The proton situated between the two sulfur atoms (H-4/H-9) would also appear as a doublet. The proton ortho to the bromine (H-3/H-6) is anticipated to be a doublet of doublets due to coupling with both H-1/H-8 and H-4/H-9. The precise chemical shifts and coupling constants (J-values) allow for the unambiguous assignment of each proton.
Table 1: Predicted ¹H NMR Spectral Data for this compound Data are hypothetical and based on analysis of similar structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1, H-8 | ~7.6-7.8 | d (doublet) | ~2.0-2.5 (⁴J) |
| H-3, H-6 | ~7.4-7.6 | dd (doublet of doublets) | ~8.5-9.0 (³J), ~2.0-2.5 (⁴J) |
| H-4, H-9 | ~7.3-7.5 | d (doublet) | ~8.5-9.0 (³J) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The proton-decoupled ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing information about the carbon framework. The molecule's symmetry results in six unique signals for the twelve aromatic carbon atoms. These signals are typically found in the 120-140 ppm range, characteristic of aromatic carbons.
The carbons can be distinguished based on their environment:
Carbons bonded to bromine (C-2, C-7): These carbons are directly influenced by the electronegative bromine and are expected to have a distinct chemical shift.
Carbons bonded to sulfur (C-4a, C-5a, C-9a, C-10a): These quaternary carbons are part of the central heterocyclic ring.
Carbons bonded to hydrogen (C-1/C-8, C-3/C-6, C-4/C-9): The chemical shifts of these carbons are influenced by their proximity to the bromine and sulfur atoms.
For the related 2,8-dibromothianthrene isomer, the aromatic carbon signals are reported in the range of 122.49–137.64 ppm. nsysu.edu.tw A similar range is expected for the 2,7-isomer. The specific assignments can be confirmed using two-dimensional NMR techniques like HSQC and HMBC, which correlate proton and carbon signals.
Table 2: Predicted ¹³C NMR Signal Assignments for this compound Data are hypothetical and based on analysis of similar structures and known substituent effects.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2, C-7 (C-Br) | ~122-125 |
| C-4, C-9 (C-H) | ~125-128 |
| C-3, C-6 (C-H) | ~129-132 |
| C-1, C-8 (C-H) | ~133-136 |
| C-4a, C-10a (C-S) | ~135-138 |
| C-5a, C-9a (C-S) | ~136-139 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₆Br₂S₂), the calculated monoisotopic mass is 371.83 g/mol .
A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of the molecular ion (M⁺) peak. This arises from the presence of two bromine atoms, which have two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance. This results in a characteristic cluster of peaks for the molecular ion:
M⁺: Contains two ⁷⁹Br atoms.
[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.
[M+4]⁺: Contains two ⁸¹Br atoms.
The relative intensity of these peaks is expected to be in a ratio of approximately 1:2:1, providing a clear signature for the presence of two bromine atoms in the molecule.
Under electron ionization (EI) conditions, the molecular ion can undergo fragmentation. libretexts.orgchemguide.co.uk The analysis of these fragment ions provides further structural confirmation. Common fragmentation pathways for this compound could include:
Loss of a bromine atom to form [M-Br]⁺.
Loss of both bromine atoms to form [M-2Br]⁺.
Cleavage of a C-S bond, potentially leading to the loss of a sulfur atom ([M-S]⁺) or other ring fragments.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (approx.) | Description |
| [C₁₂H₆⁷⁹Br₂S₂]⁺ | 372 | Molecular Ion (M⁺) |
| [C₁₂H₆⁷⁹Br⁸¹BrS₂]⁺ | 374 | Molecular Ion ([M+2]⁺) |
| [C₁₂H₆⁸¹Br₂S₂]⁺ | 376 | Molecular Ion ([M+4]⁺) |
| [C₁₂H₆BrS₂]⁺ | 293/295 | Loss of one bromine atom |
| [C₁₂H₆S₂]⁺ | 214 | Loss of two bromine atoms |
Vibrational Spectroscopy for Molecular Dynamics and Bond Characterization
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The spectrum provides valuable information about the functional groups present. For this compound, key expected absorption bands include:
Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
Aromatic C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds within the aromatic rings are expected in the 1400-1600 cm⁻¹ region.
C-H Bending: In-plane and out-of-plane bending vibrations of the C-H bonds occur at lower frequencies. The pattern of the out-of-plane C-H bending bands (typically 700-900 cm⁻¹) is particularly diagnostic of the substitution pattern on the aromatic rings.
C-S Stretching: The C-S stretching modes in the parent thianthrene (B1682798) molecule are found in the range of 400-500 cm⁻¹. ksu.edu.sa
C-Br Stretching: The C-Br stretching vibration is expected to appear as a strong absorption at a low frequency, typically in the 500-600 cm⁻¹ range. For instance, the C-Br stretch in 2,3,7,8-tetrabromothianthrene is observed at 590 cm⁻¹. nsysu.edu.tw
Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, vibrations that are weak in FTIR may be strong in Raman, and vice versa.
For this compound, the Raman spectrum would also show characteristic bands for aromatic C-H and C=C stretching. The symmetric vibrations of the molecule, particularly the "breathing" modes of the aromatic rings and the vibrations of the C-S-C bridge, are often prominent in the Raman spectrum. The low-frequency region would contain information about the C-S-C bending modes (200-300 cm⁻¹) and the butterfly motion of the non-planar thianthrene core. ksu.edu.sa The C-Br stretching mode would also be observable in the Raman spectrum.
Table 4: Summary of Key Vibrational Modes for this compound Frequency ranges are based on data for thianthrene and related brominated aromatic compounds.
| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |
| Aromatic C-H Stretch | 3050-3100 | 3050-3100 | Weak to medium intensity |
| Aromatic C=C Stretch | 1400-1600 | 1400-1600 | Multiple bands, often strong in Raman |
| C-H Out-of-Plane Bend | 700-900 | 700-900 | Strong in FTIR, diagnostic of substitution |
| C-Br Stretch | 500-600 | 500-600 | Strong intensity |
| C-S Stretch | 400-500 | 400-500 | Medium to weak intensity |
| C-S-C Bend | 200-300 | 200-300 | Low frequency, more prominent in Raman |
Electronic Absorption and Emission Spectroscopy
Electronic absorption and emission spectroscopy are powerful tools for probing the excited states of molecules. For this compound, these techniques provide insights into how the bromine substituents and the thianthrene core influence its photophysical properties.
Ultraviolet-Visible (UV-Vis) Absorption Studies
Ultraviolet-Visible (UV-Vis) absorption spectroscopy reveals the electronic transitions from the ground state to various excited states upon absorption of light. The UV-Vis spectrum of this compound in solution is expected to exhibit characteristic absorption bands influenced by the π-conjugated system of the thianthrene moiety and the presence of bromine atoms.
Research on thianthrene and its derivatives shows that the absorption spectra are characterized by multiple bands in the UV region. The introduction of bromine atoms at the 2 and 7 positions is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to the parent thianthrene molecule. This is attributed to the "heavy-atom effect" and the influence of the bromine's lone pairs on the molecular orbitals of the aromatic system.
Table 1: Representative UV-Vis Absorption Data for this compound in Dichloromethane (B109758)
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| ~280 | ~25,000 | π → π |
| ~310 | ~15,000 | π → π |
| ~350 (shoulder) | ~5,000 | n → π* |
Note: The data in this table are representative and may vary depending on the solvent and experimental conditions.
Fluorescence and Room-Temperature Phosphorescence (RTP) Studies
Molecules like this compound, which possess heavy atoms, are often investigated for their luminescence properties, including fluorescence and phosphorescence.
Fluorescence is the emission of light from a singlet excited state. Upon excitation at a wavelength corresponding to an absorption band, this compound is expected to exhibit fluorescence. The emission wavelength is typically longer than the absorption wavelength (a phenomenon known as the Stokes shift). The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, is influenced by various factors, including the rigidity of the molecule and the presence of heavy atoms.
Room-Temperature Phosphorescence (RTP) is a rarer phenomenon involving light emission from a triplet excited state. The heavy bromine atoms in this compound are expected to significantly promote intersystem crossing (ISC) from the singlet excited state to the triplet excited state. This enhancement of ISC makes the observation of RTP more likely, even at room temperature, particularly in rigid matrices or aggregated states where non-radiative decay pathways are suppressed. Thianthrene derivatives are known to exhibit strong RTP daneshyari.comresearchgate.net. The phosphorescence emission will occur at a significantly longer wavelength than the fluorescence due to the lower energy of the triplet state.
Table 2: Representative Emission Data for this compound in a Rigid Matrix at Room Temperature
| Property | Value |
| Fluorescence Maximum (λem, nm) | ~400 - 450 |
| Phosphorescence Maximum (λem, nm) | ~500 - 550 |
| Phosphorescence Lifetime (τp, ms) | 1 - 10 |
Note: The data in this table are representative and are highly dependent on the molecular environment and temperature.
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species Investigation
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically used to study species with unpaired electrons, such as radicals and radical ions. The thianthrene moiety is known to be readily oxidized to a stable radical cation wikipedia.org. Therefore, ESR spectroscopy is an invaluable tool for characterizing the paramagnetic species of this compound.
Upon one-electron oxidation, this compound forms a radical cation, [this compound]•+. The ESR spectrum of this radical cation provides detailed information about the distribution of the unpaired electron's spin density across the molecule.
The spectrum is expected to exhibit hyperfine coupling to the magnetic nuclei within the molecule. The primary contributions to the hyperfine structure will come from the protons on the aromatic rings and the two bromine isotopes (⁷⁹Br and ⁸¹Br), both of which have a nuclear spin of I = 3/2. The interaction with the bromine nuclei can lead to complex splitting patterns. The magnitude of the hyperfine coupling constants is directly proportional to the spin density at the respective nucleus, allowing for a mapping of the unpaired electron's distribution. The g-factor, another parameter obtained from the ESR spectrum, can provide insights into the electronic structure of the radical cation.
Table 3: Expected ESR Spectral Parameters for the this compound Radical Cation
| Parameter | Expected Feature | Information Provided |
| g-factor | ~2.00 | Typical for organic radicals with sulfur heteroatoms. |
| Hyperfine Coupling (aH) | Multiple small splittings | Spin density on the aromatic protons. |
| Hyperfine Coupling (aBr) | Large, complex splittings | Significant spin density on the bromine atoms. |
Note: The exact values of the hyperfine coupling constants would need to be determined experimentally and can be supported by computational calculations.
Theoretical and Computational Investigations of 2,7 Dibromothianthrene Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the structural and electronic properties of organic molecules. nih.gov By approximating the many-electron problem to one concerning the electron density, DFT offers a balance of computational cost and accuracy. irjweb.com Methods such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are commonly used to optimize molecular geometry and calculate a range of electronic properties. irjweb.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and chemical reactivity. nih.gov The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. nih.gov
A small HOMO-LUMO gap generally indicates a molecule that is more reactive, more polarizable, and requires less energy to be excited. nih.gov For 2,7-Dibromothianthrene, the π-conjugated system of the aromatic rings forms the basis of the frontier orbitals. The sulfur atoms, with their lone pairs, and the bromine atoms, with their electron-withdrawing inductive effects and participation in π-conjugation, significantly influence the energies of these orbitals. DFT calculations can precisely quantify these energies. From the HOMO and LUMO energy values, key reactivity descriptors such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) can be derived to provide a deeper understanding of the molecule's reactivity. irjweb.com
Illustrative Data from DFT Calculations for this compound
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | -6.15 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.98 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.17 | Energy difference between LUMO and HOMO |
| Chemical Hardness (η) | 2.085 | Resistance to change in electron configuration |
| Chemical Potential (μ) | -4.065 | The escaping tendency of electrons from an equilibrium system |
| Electrophilicity Index (ω) | 3.96 | A measure of the energy lowering due to maximal electron flow |
Note: The values presented are representative examples derived from typical DFT (B3LYP/6-31G) calculations for similar brominated aromatic compounds and are for illustrative purposes.*
Computational methods are invaluable for predicting and interpreting various types of spectra. By calculating the response of a molecule to electromagnetic radiation, these techniques can provide detailed assignments of experimental data.
Vibrational Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule in its ground state. researchgate.net These calculations yield a set of normal modes, each with a corresponding frequency and intensity, which can be directly compared to experimental Infrared (IR) and Raman spectra. core.ac.ukrsc.org For this compound, predicted spectra would show characteristic C-H stretching and bending modes, aromatic C-C stretching vibrations, and modes associated with the C-S bonds. The C-S stretching modes for the parent thianthrene (B1682798) are found in the 400–500 cm⁻¹ range. nih.gov The introduction of heavy bromine atoms would result in new, low-frequency C-Br stretching and bending modes, which are typically found below 400 cm⁻¹.
Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.commdpi.com This method calculates the energies of vertical electronic transitions from the ground state to various excited states. rsc.org For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic system. TD-DFT calculations can predict the maximum absorption wavelengths (λmax), oscillator strengths (a measure of transition probability), and the specific molecular orbitals involved in each electronic transition. nih.gov
Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Predicted Feature | Wavenumber (cm-1) / Wavelength (nm) | Assignment |
|---|---|---|---|
| IR | Vibrational Mode | ~3050-3100 | Aromatic C-H Stretch |
| IR/Raman | Vibrational Mode | ~1450-1600 | Aromatic C=C Stretch |
| Raman | Vibrational Mode | ~450 | C-S Stretch |
| Raman | Vibrational Mode | ~320 | C-Br Stretch |
| UV-Vis (TD-DFT) | Electronic Transition (S0 → S1) | ~310 nm | π → π |
| UV-Vis (TD-DFT) | Electronic Transition (S0 → S2) | ~285 nm | π → π |
Note: The values presented are illustrative and based on typical results for similar aromatic compounds and known data for thianthrene. nih.gov They serve as representative examples of what computational predictions would yield.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations generate a trajectory that reveals how the molecule moves, flexes, and interacts with its environment at a given temperature. mdpi.com
For this compound, a key structural feature is its non-planar, butterfly-like conformation. nih.gov The parent thianthrene molecule has a dihedral angle of approximately 128° between the two benzene (B151609) rings in the solid state and undergoes a facile inversion between its two equivalent bent conformations with an energy barrier of 24–30 kJ mol⁻¹. nih.govresearchgate.net MD simulations of this compound would allow for the exploration of this conformational landscape. The simulations can track the dihedral angle over time, revealing the frequency and pathway of the ring-flipping motion. Furthermore, in simulations of the condensed phase, MD can be used to study intermolecular interactions, such as π-π stacking and potential halogen bonding involving the bromine atoms, which govern the packing and bulk properties of the material.
Quantum Chemical Studies on Thermodynamic Parameters and Reaction Mechanisms
Quantum chemical methods are essential for determining the thermodynamic stability of molecules and for elucidating the detailed mechanisms of chemical reactions. acs.org
Thermodynamic Parameters: The standard enthalpy of formation (ΔHf°) is a fundamental thermodynamic property that quantifies the stability of a molecule relative to its constituent elements in their standard states. libretexts.org This value can be calculated with high accuracy using quantum chemical methods, often employing isodesmic or homodesmotic reaction schemes. nih.gov In these schemes, the number and types of bonds are conserved on both sides of a hypothetical reaction, which allows for significant error cancellation and leads to more reliable results. quora.com For this compound, a suitable isodesmic reaction would involve simpler, well-characterized molecules like benzene, bromobenzene, and dibenzothiophene, for which accurate experimental or computational data exists.
Reaction Mechanisms: Computational studies are highly effective at mapping the potential energy surface of a chemical reaction. acs.org By locating and characterizing the structures and energies of reactants, products, transition states, and intermediates, chemists can gain a detailed understanding of the reaction pathway. nih.gov For reactions involving the thianthrene core, such as electrophilic substitution or oxidation, quantum chemical calculations can determine activation energy barriers, reaction kinetics, and the origins of regioselectivity. For instance, studies on C-H thianthrenation have used computations to identify the reactive species and explain the high para-selectivity observed experimentally. acs.org
Analysis of Spin-Orbit Coupling and Intersystem Crossing Pathways
The photophysical properties of a molecule are governed by the transitions between its electronic states. Intersystem crossing (ISC) is a radiationless process involving a transition between states of different spin multiplicity, typically from an excited singlet state (S₁) to an excited triplet state (T₁). mdpi.com This process is formally "forbidden" by quantum mechanical selection rules but is made possible by a relativistic effect known as spin-orbit coupling (SOC). chemrxiv.org
SOC is the interaction between the electron's spin angular momentum and its orbital angular momentum. chemrxiv.org The strength of this coupling increases significantly with the atomic number of the atoms in the molecule, a phenomenon known as the "heavy-atom effect." rsc.org The presence of two bromine atoms in this compound is therefore expected to lead to strong SOC and, consequently, efficient intersystem crossing. The parent thianthrene molecule is already known for its high triplet formation yield. nih.govrsc.org
Theoretical calculations can quantify the efficiency of this process by computing the spin-orbit coupling matrix elements (SOCMEs) between the relevant singlet and triplet states. mdpi.com Methods using operators like the Breit-Pauli Hamiltonian can be employed to calculate these matrix elements. molpro.netnih.gov A large SOCME value indicates a high probability of intersystem crossing. By mapping the potential energy surfaces of the S₁ and T₁ states and calculating the SOCMEs at various geometries, computational studies can identify the most likely pathways for ISC and predict the rate at which it occurs, providing a complete picture of the molecule's photophysical behavior.
Exploration of 2,7 Dibromothianthrene in Advanced Materials Science Applications
Organic Semiconductor Applications
The thianthrene (B1682798) core, with its distinctive folded structure and electron-donating sulfur atoms, provides a unique platform for designing organic semiconductors. Unlike planar aromatic systems, the non-planar nature of thianthrene can disrupt extensive π-π stacking, which can be advantageous for tuning solid-state properties and achieving desired morphologies in thin films.
Fabrication of Organic Light-Emitting Diodes (OLEDs)
The development of efficient and stable emitters, especially for blue and white light, remains a critical challenge in OLED technology. The thianthrene scaffold offers a promising avenue for creating novel luminophores. Researchers have developed thianthrene derivatives capable of exhibiting both efficient fluorescence (FL) and room-temperature phosphorescence (RTP) under ambient conditions. ktu.edu This dual-emission from a single molecule allows for the generation of white light, a highly sought-after feature for solid-state lighting. ktu.edu
In one study, phenyl(thianthren-2-yl)methanone and its halogenated derivatives were synthesized and investigated. The unique structural properties of these molecules, including the significant bending of the thianthrene moiety and a high dihedral angle between the thianthrene and benzoyl groups, help to suppress intermolecular π-π interactions that typically quench phosphorescence. ktu.edu This molecular design resulted in a remarkable enhancement of the photoluminescence quantum yield (PLQY) for white emission, reaching up to 84% in a rigid polymer host (ZEONEX) after the removal of oxygen. ktu.edu While this research highlights the potential of the thianthrene core, the direct use of 2,7-Dibromothianthrene as a starting material for commercial OLED emitters is still an emerging area of investigation.
Design of Organic Photovoltaic (OPV) Cells
The performance of OPV cells is heavily dependent on the molecular design of the electron donor and acceptor materials that form the active layer. Recently, the thianthrene core has been innovatively employed as a central building block for high-performance non-fullerene acceptors (NFAs). nankai.edu.cnresearchgate.net This represents a departure from traditional, planar diimide-based cores. The intrinsic puckered conformation of the thianthrene unit has a significant impact on the resulting acceptor's properties. nankai.edu.cn
A series of thianthrene-based acceptors, named CS1, CS2, and CS3, were synthesized and blended with the polymer donor D18. Despite the strong electron-donating nature of the sulfur atoms, the non-planar structure led to a blue shift in the absorption spectra compared to planar phenazine-based analogues. nankai.edu.cnresearchgate.net However, strategic chlorination on the thianthrene core in the CS2 molecule was shown to promote desirable molecular packing and a fibrillary film morphology. nankai.edu.cn This optimization led to a significant enhancement in device performance. The OPV cell based on the D18:CS2 blend achieved an outstanding power conversion efficiency (PCE) of 19.0%, with a high fill factor (FF) of 78.63%. nankai.edu.cnresearchgate.net This work demonstrates that the unique, non-aromatic thianthrene core is a viable and promising platform for developing a new generation of highly efficient NFA materials for organic solar cells. researchgate.net
| Acceptor | Open-Circuit Voltage (VOC) [mV] | Short-Circuit Current Density (JSC) [mA cm-2] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |
|---|---|---|---|---|
| CS1 | 936 | 22.47 | 72.61 | 15.3 |
| CS2 | 954 | 25.33 | 78.63 | 19.0 |
| CS3 | Similar PCE enlargement to CS2 observed |
Data sourced from Angewandte Chemie International Edition. nankai.edu.cn
Development of Organic Field-Effect Transistors (OFETs)
High charge-carrier mobility is a key requirement for active materials in OFETs. While direct applications of this compound in OFETs are not extensively documented in the reviewed literature, the performance of structurally related sulfur-containing heterocyclic compounds underscores the potential of this chemical class. For instance, derivatives of dithieno[3,2-b:2′,3′-d]thiophene, another sulfur-rich fused-ring system, have shown excellent performance. nih.gov
In one study, single-crystal OFETs based on 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene demonstrated high hole mobilities, reaching a maximum of 1.26 cm² V⁻¹ s⁻¹. nih.gov Similarly, OFETs based on 2,7-disubstituted phenanthro[2,1-b:7,8-b']dithiophene, a phenacene-type molecule with terminal thiophene (B33073) rings, exhibited hole mobilities as high as 5.4 cm² V⁻¹ s⁻¹ when using a high-k gate dielectric. nih.gov The favorable solid-state packing and intermolecular interactions facilitated by the sulfur atoms in these related structures are crucial for efficient charge transport. These results suggest that appropriately designed polymers and small molecules derived from this compound could also exhibit promising semiconductor properties suitable for OFET applications.
Energy Storage Devices
The inherent redox activity and structural tunability of organic molecules make them attractive for energy storage applications, offering a potential alternative to traditional inorganic materials. Thianthrene and its derivatives, synthesized from precursors like this compound, have been explored as active materials in both supercapacitors and organic batteries.
Application in Supercapacitors
Porous organic polymers (POPs) derived from thianthrene units have shown significant promise as electrode materials for supercapacitors. The sulfur atoms within the thianthrene structure can enhance electrochemical performance through a combination of electrostatic interactions, improved wettability, and pseudocapacitive contributions. 2,8-dibromothianthrene, an isomer of this compound, has been used as a key building block to create conjugated microporous polymers (CMPs) through coupling reactions.
One such polymer, P-Th-POP, demonstrated a high specific capacitance of 217 F g⁻¹ at a current density of 0.5 A g⁻¹ and maintained 99.46% of its capacity after 5000 cycles. Another thianthrene-containing CMP, PyPh-BZ-Th CMP, achieved a specific capacitance of 617 F g⁻¹ in a three-electrode setup and an energy density of 12.73 W h kg⁻¹ at a power density of 709 W kg⁻¹ in a symmetric device. researchgate.net These impressive performance metrics are attributed to the synergistic effect of the heteroatoms and the extended π-conjugation within the polymer network, which facilitates charge delocalization and electrostatic coupling. researchgate.net
| Polymer Material | Specific Capacitance (F g-1) | Current Density (A g-1) | Cycling Stability | Configuration |
|---|---|---|---|---|
| P-Th-POP | 217 | 0.5 | 99.46% retention after 5000 cycles | Not Specified |
| PyPh-BZ-Th CMP | 617 | 0.5 | Not Specified | Three-electrode |
| PyPh-BZ-Th CMP | 187 | Not Specified | Not Specified | Symmetric Device |
Data compiled from ACS Applied Energy Materials and ACS Applied Polymer Materials. researchgate.net
Development of Organic Electrode Materials
Beyond supercapacitors, thianthrene-based molecules are being investigated as high-potential cathode materials for rechargeable organic batteries. Most organic electrode materials suffer from low discharge potentials. The thianthrene core, however, can be oxidized at a high potential, making it suitable for high-voltage battery applications.
A thianthrene-based small molecule, BDBDT, was synthesized and evaluated as a cathode material in a lithium-organic battery. rsc.org This cathode exhibited a high discharge plateau at 3.9 V (vs. Li/Li⁺) and delivered a discharge capacity of 63 mAh g⁻¹ after 100 cycles at a high current density of 500 mA g⁻¹. rsc.org Similarly, polyacetylene derivatives with pendant thianthrene groups have been studied as cathode materials, showing specific capacities over 50 mAh/g at a potential of 4.1 V. These results establish that the thianthrene molecular framework is a promising platform for developing organic electrodes for next-generation rechargeable batteries with high energy and power densities. rsc.org
High Refractive Index Materials Development
The incorporation of sulfur-rich moieties into polymers is a well-established strategy for enhancing their refractive index (RI). The high polarizability of the sulfur atom contributes significantly to the molar refraction of the material, a key factor in achieving high RI values. Thianthrene, with its two sulfur atoms, is an attractive component for such polymers. While direct polymerization of this compound is not the common approach, it serves as a crucial starting material for the synthesis of monomers that are subsequently used in the production of high refractive index polymers.
For instance, 2,7-disubstituted thianthrene derivatives, such as 2,7-difluorothianthrene (B1603444) and thianthrene-2,7-dithiol, are pivotal monomers in the synthesis of high-performance poly(arylene sulfide)s and polyimides. These polymers exhibit impressive refractive indices, often exceeding 1.70, along with excellent thermal stability and optical transparency. The synthesis of these functionalized monomers frequently begins with the thianthrene core, and a common method to introduce functionality at the 2 and 7 positions is through a dibrominated intermediate. Although direct bromination of thianthrene can lead to a mixture of 2,7- and 2,8-isomers, targeted synthesis strategies can yield the desired this compound precursor.
This precursor can then be converted to other functional groups amenable to polymerization. For example, the bromine atoms can be displaced to introduce fluorine or thiol groups, yielding the corresponding 2,7-difluoro or 2,7-dithiol monomers. These monomers are then polymerized to create sulfur-rich polymers with the desired optical properties.
Table 1: Properties of Polymers Derived from 2,7-Disubstituted Thianthrene Monomers
| Polymer Type | Thianthrene-based Monomer | Refractive Index (at 633 nm) | Key Properties |
| Poly(phenylene sulfide) | 2,7-Difluorothianthrene | Up to 1.802 | High thermal stability, high transparency |
| Poly(phenylene thioether) | Thianthrene-2,7-dithiol | Up to 1.772 | High glass transition temperature, low birefringence |
| Polyimide | 2,7-Bis(4-aminophenylenesulfanyl)thianthrene | > 1.73 | Excellent thermal stability, good mechanical properties |
Supramolecular Chemistry and Host-Guest Interactions
The unique V-shaped geometry and electronic characteristics of the thianthrene scaffold make it an intriguing candidate for applications in supramolecular chemistry. A key feature of thianthrene is its ability to undergo oxidation to form a stable radical cation, which results in a planarization of the molecule. This redox-switchable conformational change can be exploited in the design of dynamic host-guest systems and molecular machines.
The introduction of bromine atoms at the 2 and 7 positions of the thianthrene core in this compound provides handles for further functionalization, allowing for the construction of more complex host molecules. These bromine atoms can be substituted with recognition motifs, such as hydrogen bonding units or metal-coordinating ligands, to create receptors for specific guest molecules. The binding and release of guests could then potentially be controlled by the redox state of the thianthrene unit.
While the exploration of this compound in supramolecular chemistry is still an emerging area, the fundamental properties of the thianthrene core suggest significant potential. For example, the planar radical cation of a thianthrene-containing macrocycle could exhibit different binding affinities for planar guest molecules compared to its bent, neutral state. This could lead to the development of novel sensors or stimuli-responsive materials. Research into covalent organic frameworks (COFs) has also begun to incorporate the thianthrene moiety, where its bent structure can introduce undulated layers, and its redox activity can be harnessed for applications such as in battery materials. ucl.ac.uk
Role as a Key Building Block in Complex Molecular Architectures
The bromine atoms in this compound serve as versatile synthetic handles for the construction of a wide array of complex molecular architectures through various cross-coupling reactions. This positions this compound as a valuable building block in organic synthesis, analogous to other dibrominated aromatic compounds used to create functional materials.
Palladium-catalyzed cross-coupling reactions are particularly powerful tools for elaborating the this compound core. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling this compound with organoboron compounds. This is a highly versatile method for introducing aryl or vinyl substituents at the 2 and 7 positions, leading to the synthesis of extended π-conjugated systems with potential applications in organic electronics.
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with this compound, creating rigid, linear extensions to the thianthrene core. This is a valuable strategy for constructing molecular wires, chromophores, and precursors to carbon-rich materials.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling this compound with amines. This provides a direct route to synthesizing 2,7-diaminothianthrene (B8693144) derivatives, which can serve as monomers for polyamides and polyimides, or as building blocks for novel dyes and hole-transporting materials.
The ability to sequentially or doubly functionalize the this compound molecule through these and other cross-coupling reactions opens up a vast chemical space for the design of novel materials. By carefully selecting the coupling partners, researchers can fine-tune the electronic, optical, and physical properties of the resulting complex molecules for specific applications in fields ranging from organic light-emitting diodes (OLEDs) to molecular sensors.
Future Research Directions and Emerging Opportunities
Innovations in Green Synthetic Chemistry for Brominated Thianthrenes
The synthesis of brominated aromatic compounds, including 2,7-Dibromothianthrene, has traditionally relied on methods that often involve hazardous reagents, such as elemental bromine, and generate significant chemical waste. The future of thianthrene (B1682798) chemistry is intrinsically linked to the development of greener, more sustainable synthetic protocols. boehringer-ingelheim.comchangechemistry.org Innovations are focused on improving safety, reducing environmental impact, and enhancing process efficiency. cphieventplanner.com
Key research efforts are directed towards replacing conventional brominating agents with safer alternatives. scispace.com Reagents like N-Bromosuccinimide (NBS) in greener solvents or solid-state reactions using reagents like Tetrabutylammonium Tribromide (TBATB) represent promising avenues that minimize the use of hazardous substances. researchgate.net Furthermore, ultrasound-assisted and microwave-assisted syntheses are being explored to accelerate reaction rates and reduce energy consumption. nih.gov Catalytic methods that utilize non-toxic catalysts and minimize waste are also a significant area of investigation, aiming to improve the atom economy of bromination reactions. chemrxiv.orgchemrxiv.org These advancements are critical for making the production of brominated thianthrenes more economically viable and environmentally responsible for large-scale applications.
| Feature | Traditional Bromination (e.g., with Br₂) | Emerging Green Bromination Methods |
| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS), Tetrabutylammonium Tribromide (TBATB) |
| Safety Profile | Highly corrosive, toxic, requires special handling | Safer, easier to handle solids |
| Solvents | Often chlorinated solvents (e.g., CCl₄, CHCl₃) | Greener solvents (e.g., ethanol, water) or solvent-free conditions |
| Byproducts | Stoichiometric amounts of HBr (corrosive) | Recyclable or less harmful byproducts |
| Energy Consumption | Often requires prolonged heating | Can be accelerated by microwave or ultrasound irradiation |
| Atom Economy | Moderate | Generally higher, especially in catalytic systems |
Advanced Functionalization for Targeted Material Performance
The two bromine atoms on the this compound scaffold serve as highly versatile synthetic handles for advanced functionalization. They enable the precise introduction of a wide array of substituents through well-established cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This "post-functionalization" capability is central to tailoring the material's properties for specific, high-performance applications. rsc.org
Future research will focus on using this strategy to fine-tune the electronic and photophysical properties of thianthrene derivatives. For instance, attaching electron-donating or electron-withdrawing groups can modulate the HOMO/LUMO energy levels, a critical factor for designing materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.orgnsysu.edu.tw Similarly, introducing chromophores can lead to novel phosphorescent materials. thieme-connect.com The functionalization of the thianthrene core is also a key strategy for developing advanced polymers. The synthesis of poly(aryl ether thianthrene)s, for example, demonstrates how the displacement of halogen atoms can lead to high-performance polymers with exceptional thermal stability. researchgate.net
| Functional Group Introduced | Potential Cross-Coupling Reaction | Targeted Material Property | Potential Application |
| Aryl/Heteroaryl Groups | Suzuki Coupling | Tune π-conjugation, HOMO/LUMO levels | Organic Semiconductors, OLEDs |
| Alkynyl Groups | Sonogashira Coupling | Extend conjugation, create rigid structures | Conductive Polymers, Molecular Wires |
| Amino/Amide Groups | Buchwald-Hartwig Amination | Enhance solubility, introduce H-bonding | Processable Polymers, Supramolecular Assembly |
| Phosphine Groups | Buchwald-Hartwig Phosphination | Metal coordination sites | Catalysis, Sensor Materials |
| Ether/Thioether Linkages | Nucleophilic Aromatic Substitution | Create flexible, stable polymers | High-Performance Thermoplastics |
Rational Design of Thianthrene-based Nanostructures
The rational design of nanostructures involves a deliberate, theory-driven approach to creating materials with precisely controlled architectures at the nanoscale. rsc.orgrsc.org For thianthrene-based systems, this involves leveraging computational modeling and synthetic chemistry to guide the self-assembly of 2,7-functionalized derivatives into predictable and functional nanostructures. iau.ir The inherent non-planar, bent structure of the thianthrene unit is a key design element that influences molecular packing and subsequent supramolecular assembly. rsc.org
Future opportunities lie in using computational tools, such as Density Functional Theory (DFT), to predict how different substituents at the 2,7-positions will influence intermolecular interactions like π–π stacking and van der Waals forces. This predictive power can guide the synthesis of molecules that self-assemble into desired morphologies, such as nanofibers, nanotubes, vesicles, or porous organic cages. nih.govnih.govcsic.es Such well-defined nanostructures are highly sought after for applications in gas separation, catalysis, and sensing, where high surface area and controlled porosity are crucial. acs.org The ability to rationally design these structures from the molecular level upwards represents a significant step toward creating "smart" materials with emergent properties.
| Molecular Design Strategy | Controlling Intermolecular Force | Resulting Nanostructure Morphology | Potential Application |
| Attaching large, planar aromatic groups | π–π Stacking | Nanofibers, Nanosheets | Organic Electronics |
| Introducing long alkyl chains | Van der Waals Interactions | Lamellar Structures, Vesicles | Drug Delivery, Membranes |
| Incorporating hydrogen-bonding motifs | Hydrogen Bonding | Ordered Helical Arrays, Gels | Chiral Recognition, Smart Gels |
| Using rigid, angular linkers | Steric Hindrance & π-stacking | Porous Organic Cages/Frameworks | Gas Storage, Heterogeneous Catalysis |
Integration into Multi-responsive Materials Systems
Stimuli-responsive, or "smart," materials can change their properties in response to external cues. nih.govtue.nl Multi-responsive materials take this concept a step further by reacting to two or more different stimuli, such as light, heat, pH, or an electrical potential. rsc.orgnih.govnih.gov The thianthrene core is an intrinsically redox-responsive unit due to its ability to undergo stable, reversible one- and two-electron oxidations, which cause it to planarize from its bent ground state. thieme-connect.comrsc.org This feature makes this compound an ideal building block for sophisticated multi-responsive systems.
The next wave of research will focus on integrating this inherent redox activity with other responsive functionalities. mdpi.comresearchgate.net By using the bromine atoms as anchor points, photo-responsive units (like azobenzenes), thermo-responsive polymer chains (like poly(N-isopropylacrylamide)), or pH-sensitive groups can be covalently attached to the thianthrene scaffold. nih.govresearchgate.netmdpi.com This would create advanced materials that could, for example, change their color or conformation in response to both voltage and light, or release an encapsulated payload in response to a change in temperature and pH. nih.gov Such dual- or multi-gated systems are of great interest for targeted drug delivery, chemical sensing, and self-healing materials. utexas.edu
| Stimulus 1 (Inherent) | Stimulus 2 (Integrated Moiety) | Example Integrated Unit | Potential Application |
| Redox (Thianthrene Core) | Light (Photochromism) | Azobenzene, Spiropyran | Photoswitchable Electronics, Optical Data Storage |
| Redox (Thianthrene Core) | Temperature (LCST Behavior) | Poly(N-isopropylacrylamide) (PNIPAM) | Smart Hydrogels, Controlled Release Systems |
| Redox (Thianthrene Core) | pH (Protonation/Deprotonation) | Pyridine (B92270), Carboxylic Acid | pH-Gated Sensors, Bio-interfaces |
| Redox (Thianthrene Core) | Mechanical Force (Mechanophore) | Spiropyran, Dimerized Anthracene (B1667546) | Self-Healing Polymers, Stress-Sensing Coatings |
Cross-Disciplinary Research with Other Scientific Domains
The versatile properties of this compound and its derivatives create significant opportunities for cross-disciplinary research, bridging materials chemistry with fields such as energy science, electronics, and biomedicine.
Energy Storage: The stable and reversible redox behavior of the thianthrene core is highly attractive for energy storage applications. mit.edu Thianthrene-based molecules have been investigated as redox-active materials (both anolytes and catholytes) in redox flow batteries. Furthermore, incorporating thianthrene units into conjugated microporous polymers (CMPs) has been shown to enhance the performance of supercapacitors by improving surface area, conductivity, and electrochemical stability. acs.orgnsysu.edu.twresearchgate.net
Organic Electronics: As an electron-rich heterocyclic compound, thianthrene is a promising building block for organic semiconductors. iau.ir Its derivatives have been explored for use in organic field-effect transistors (OFETs), OPVs, and OLEDs, where its ability to facilitate charge transport and its high thermal stability are advantageous. acs.org
Catalysis: The sulfur atoms in the thianthrene ring can coordinate with metal centers, suggesting potential applications in designing novel ligands for homogeneous catalysis. Additionally, when incorporated into porous frameworks, thianthrene-based materials could serve as robust platforms for heterogeneous catalysts.
Biomedical Applications: While still an emerging area, the unique properties of thianthrene derivatives suggest potential in the biomedical field. Their electrochemical activity could be harnessed for biosensing applications. Furthermore, related sulfur-containing heterocycles and anthracene derivatives have been explored for cellular imaging and have shown good biocompatibility, indicating a possible future research direction for functionalized thianthrene systems. researchgate.netrsc.org
| Scientific Domain | Key Thianthrene Property | Emerging Application Example |
| Energy Storage | Reversible Redox Activity | Electrolytes for symmetric redox flow batteries; Active material in supercapacitors. |
| Organic Electronics | Electron-Donating Nature, π-Conjugation | Hole-transporting layers in OLEDs; Donor component in OPVs. |
| Catalysis | Lewis Basic Sulfur Atoms, Rigid Scaffold | Ligands for transition metal catalysts; Platforms for heterogeneous catalysis. |
| Biomedical Science | Electrochemical Activity, Structural Scaffold | Redox-based biosensors; Components of biocompatible polymers. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
